molecular formula C9H12BrClFN B15237847 (1R)-1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride

(1R)-1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride

Cat. No.: B15237847
M. Wt: 268.55 g/mol
InChI Key: WOIROJAYZFEBNB-DDWIOCJRSA-N
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Description

(1R)-1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a propan-1-amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(1R)-1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-bromo-6-chlorophenyl)propan-1-amine;hydrochloride
  • (1R)-1-(2-bromo-6-methylphenyl)propan-1-amine;hydrochloride
  • (1R)-1-(2-bromo-6-iodophenyl)propan-1-amine;hydrochloride

Uniqueness

(1R)-1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these atoms can result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H12BrClFN

Molecular Weight

268.55 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H11BrFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m1./s1

InChI Key

WOIROJAYZFEBNB-DDWIOCJRSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC=C1Br)F)N.Cl

Canonical SMILES

CCC(C1=C(C=CC=C1Br)F)N.Cl

Origin of Product

United States

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